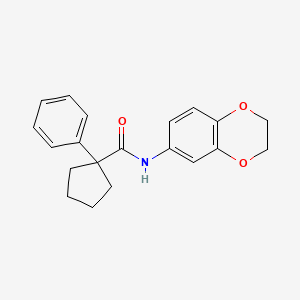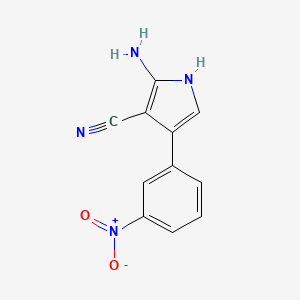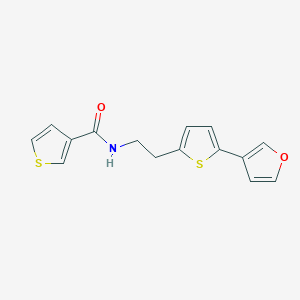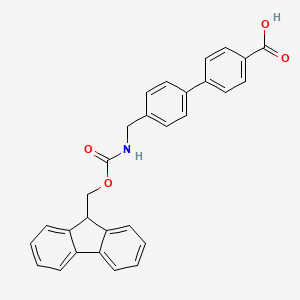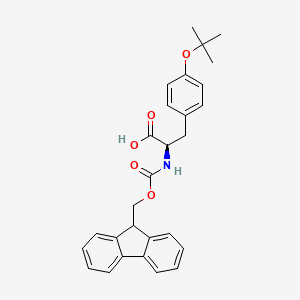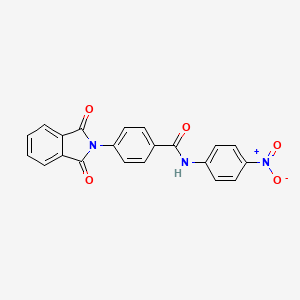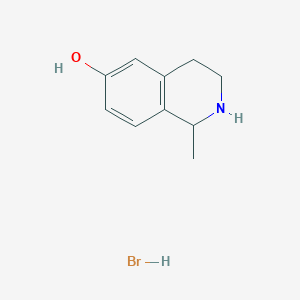
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, also known as THIQ, is a chemical compound that has been widely studied for its potential applications in scientific research. THIQ is a derivative of the naturally occurring alkaloid tetrahydroisoquinoline and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Neuroprotection in Parkinson's Disease
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been studied for its neuroprotective effects, particularly in the context of Parkinson's disease. Kotake et al. (2005) demonstrated that 1MeTIQ protects dopaminergic neurons against dysfunction and neurotoxicity induced by various neurotoxins, suggesting its potential as a treatment for Parkinson's disease (Kotake et al., 2005). Another study by Okuda et al. (2003) found that hydroxyl-substituted derivatives of 1MeTIQ were effective in neuroprotection, indicating their potential therapeutic use in Parkinson's disease (Okuda et al., 2003).
Anticancer Potential
1-Methyl-1,2,3,4-tetrahydroisoquinoline has also been explored for its anticancer properties. Redda et al. (2010) synthesized analogs of 1-MeTIQ with modifications to explore their anticancer activities, finding several compounds with potent cytotoxicity against various cancer cell lines (Redda et al., 2010).
Therapeutic Applications in Various Diseases
Singh and Shah (2017) reviewed patents covering therapeutic activities of 1,2,3,4-tetrahydroisoquinoline derivatives, including 1-MeTIQ, highlighting its potential in treating cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders (Singh & Shah, 2017).
Neurotoxicity and Neuroprotection Duality
Peana et al. (2019) discussed the dual roles of 1,2,3,4-tetrahydroisoquinolines, including 1-MeTIQ, as both neurotoxins and neuroprotectants, highlighting the complex nature of these compounds in the human body and their potential therapeutic applications (Peana et al., 2019).
Synthesis and Biological Activity
Aghekyan et al. (2017) focused on synthesizing new propan-2-ol derivatives of the tetrahydroisoquinoline series, including 1-MeTIQ, and explored their biological activities such as adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).
Mechanism of Action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical reagent used in organic synthesis
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiqs, in general, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Cellular Effects
It is suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAIMTCPZTZKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25939-85-9 |
Source


|
| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)

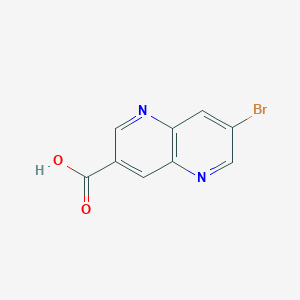

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)
